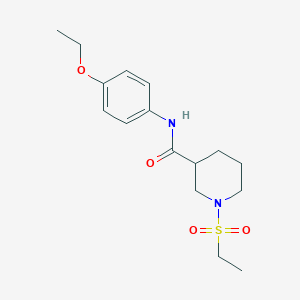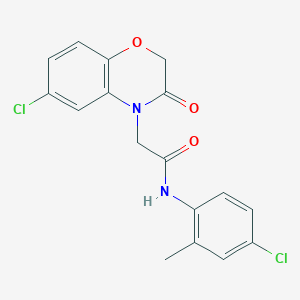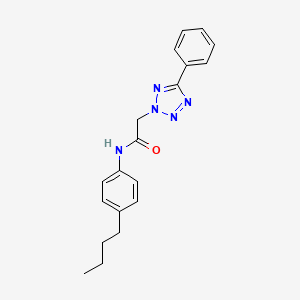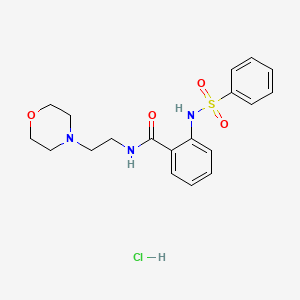![molecular formula C14H17BrN2O B4440870 1-[4-(4-Bromophenoxy)but-2-ynyl]piperazine](/img/structure/B4440870.png)
1-[4-(4-Bromophenoxy)but-2-ynyl]piperazine
Übersicht
Beschreibung
1-[4-(4-Bromophenoxy)but-2-ynyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenoxy group attached to a but-2-ynyl chain, which is further connected to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromophenoxy)but-2-ynyl]piperazine typically involves the following steps:
Preparation of 4-(4-Bromophenoxy)but-2-yne: This intermediate can be synthesized by reacting 4-bromophenol with 1-bromo-2-butyne in the presence of a base such as potassium carbonate.
Coupling with Piperazine: The intermediate 4-(4-Bromophenoxy)but-2-yne is then reacted with piperazine under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-Bromophenoxy)but-2-ynyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The alkyne group can be oxidized or reduced to form different functional groups.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form cyclic derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Bromophenoxy)but-2-ynyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a pharmacological tool.
Chemical Biology: It serves as a probe for studying the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Bromophenoxy)but-2-ynyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(4-Bromophenoxy)phenyl)ethanone
- 2-(4-Bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]ethanone
- 4-(4-Bromophenoxy)butyl thiocyanate
Uniqueness
1-[4-(4-Bromophenoxy)but-2-ynyl]piperazine is unique due to its specific structural features, such as the presence of both a bromophenoxy group and a but-2-ynyl chain attached to a piperazine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[4-(4-bromophenoxy)but-2-ynyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17/h3-6,16H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKRCSUKLKERNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC#CCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2,6-dimethoxyphenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4440791.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide](/img/structure/B4440792.png)
![N-(4-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440804.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4440812.png)
![methyl 4-oxo-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4440824.png)
![4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4440840.png)



![4-[2-(4-chlorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B4440860.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B4440864.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440872.png)
![1-(1-Methylindol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B4440875.png)

